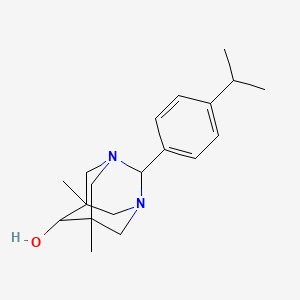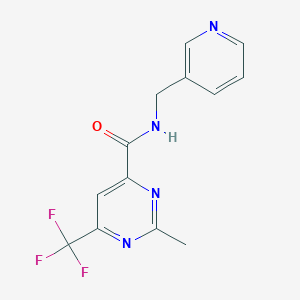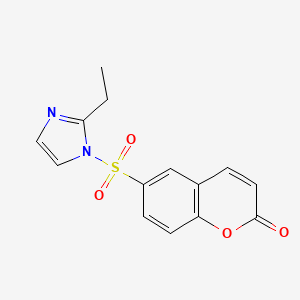![molecular formula C23H23NO3 B2841941 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898418-21-8](/img/structure/B2841941.png)
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one is a chemical compound that has been found to have potential applications in scientific research. It is a pyranone derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study on the synthesis of Pyrano[2,3-b]quinolines, including similar structures, showcased the potential for these compounds in producing biologically active molecules. The synthetic pathways explored could be relevant for generating derivatives of the compound of interest for pharmacological studies (M. Sekar & K. Prasad, 1998).
- Another research focused on tubulin polymerization inhibitors identified through profiling methods. Compounds with structures similar to the query have shown promising antiproliferative activity toward human cancer cells, suggesting potential cancer therapeutic applications (Hidemitsu Minegishi et al., 2015).
Insecticidal Antibiotics
- Isolated from Penicillium sp., Yaequinolones J1 and J2, which possess a structure incorporating a pyran ring fused with a phenylquinolinone skeleton, demonstrated insecticidal properties. This finding points to the possibility of using similar compounds as bio-insecticides or in developing new pest control agents (R. Uchida et al., 2005).
Anticancer and Antimicrobial Properties
- Research on 2,4-dihydroxyquinoline derivatives highlighted the synthesis of compounds with significant biological activities, including DNA protection, antimicrobial, and anticancer properties. This indicates the potential utility of structurally similar compounds in medicinal chemistry and drug development (Nesrin Şener et al., 2018).
Synthesis and Characterization
- The efficient synthesis and characterization of pyran and pyranoquinoline derivatives, including their biological investigations, have been reported. These compounds showed promising anti-microbial properties and moderate antioxidant activity, suggesting a role in developing new antimicrobial agents (R. Prasath et al., 2015).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound refer to the potential risks and adverse effects it may have on human health or the environment. The specific safety and hazards for “2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one” are not specified in the retrieved data .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-5-4-6-18(11-17)15-27-23-16-26-21(12-22(23)25)14-24-10-9-19-7-2-3-8-20(19)13-24/h2-8,11-12,16H,9-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIIYKFPRMJMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![methyl 6-chloro-2-(2-oxo-2-(p-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2841863.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)
![(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2841866.png)
![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)

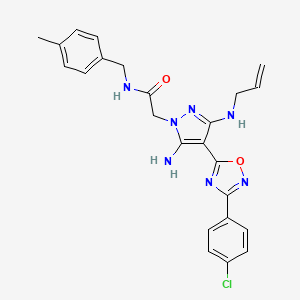

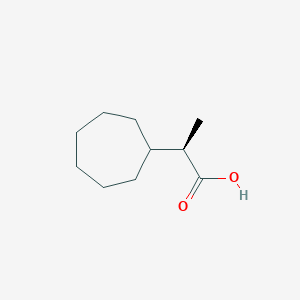
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
